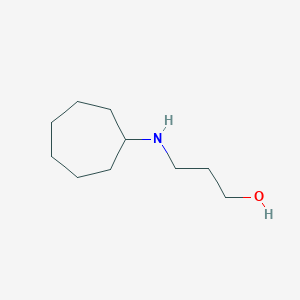
3-(Cycloheptylamino)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cycloheptylamino)propan-1-OL is an organic compound with the molecular formula C10H21NO It is a derivative of propanol where the hydroxyl group is attached to a propyl chain, which is further substituted with a cycloheptylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptylamino)propan-1-OL typically involves the reaction of cycloheptylamine with a suitable propanol derivative. One common method is the nucleophilic substitution reaction where cycloheptylamine reacts with 3-chloropropan-1-ol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(Cycloheptylamino)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptylpropanal or cycloheptylpropanone.
Reduction: Cycloheptylamine or cycloheptylpropanol.
Substitution: Cycloheptylpropyl halides or esters.
科学的研究の応用
3-(Cycloheptylamino)propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cycloheptylamino)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(Cyclohexylamino)propan-1-OL: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
3-(Cyclopentylamino)propan-1-OL: Contains a cyclopentyl group.
3-(Cyclooctylamino)propan-1-OL: Contains a cyclooctyl group.
Uniqueness
3-(Cycloheptylamino)propan-1-OL is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
55611-64-8 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC名 |
3-(cycloheptylamino)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c12-9-5-8-11-10-6-3-1-2-4-7-10/h10-12H,1-9H2 |
InChIキー |
OXYJOLIHFRNKIB-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


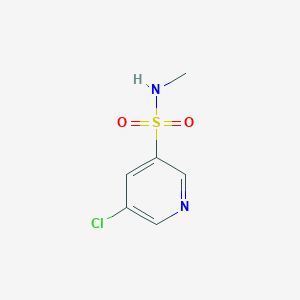
![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)


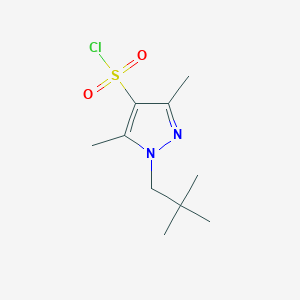
![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
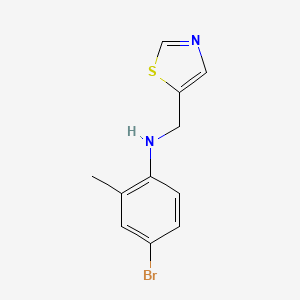
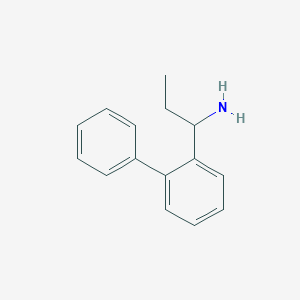
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
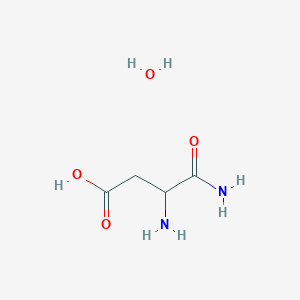
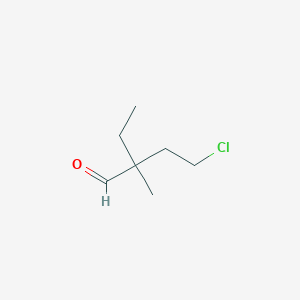
![(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)
